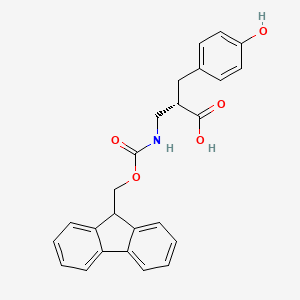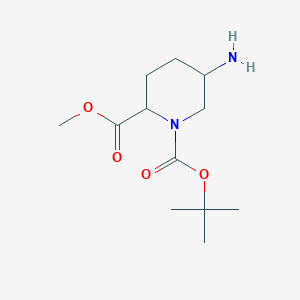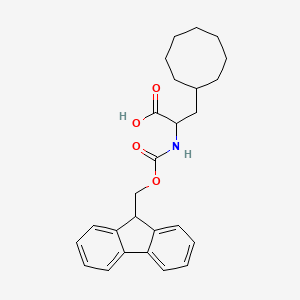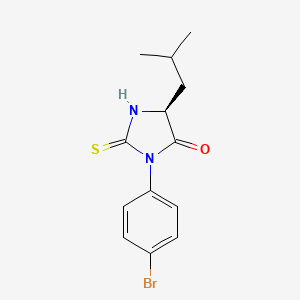![molecular formula C26H44N2O4 B12948900 2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12948900.png)
2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diazaspiro compounds, which are characterized by their spiro-connected ring systems containing nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Ring System: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the tert-Butyl and Ethyl Groups: These groups are introduced through alkylation reactions, where tert-butyl and ethyl halides react with the intermediate compounds.
Formation of the Diaza Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
- tert-Butyl 2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness
2-(tert-Butyl) 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[45]decane]-2,3-dicarboxylate is unique due to its specific spiro ring system and the presence of both tert-butyl and ethyl groups
属性
分子式 |
C26H44N2O4 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
2-O-tert-butyl 3-O-ethyl (3R)-2-(1-azaspiro[4.5]decan-8-yl)-1-azaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C26H44N2O4/c1-5-31-21(29)20-18-25(12-7-6-8-13-25)28-26(20,22(30)32-23(2,3)4)19-10-15-24(16-11-19)14-9-17-27-24/h19-20,27-28H,5-18H2,1-4H3/t19?,20-,24?,26?/m0/s1 |
InChI 键 |
HWLCHKRVHYKTGE-QJNIBMDTSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CC2(CCCCC2)NC1(C3CCC4(CCCN4)CC3)C(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C1CC2(CCCCC2)NC1(C3CCC4(CCCN4)CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)

![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)





![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)

![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B12948895.png)
